4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Catalog No.
S1898874
CAS No.
22277-01-6
M.F
C6H3ClN4O2
M. Wt
198.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

CAS Number

22277-01-6

Product Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

InChI

InChI=1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10)

InChI Key

FTYXRILYMGQZIW-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]

The exact mass of the compound 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22277-01-6) is a highly activated, bifunctional heterocyclic building block essential for the synthesis of advanced kinase inhibitors and deazapurine nucleoside analogs. Featuring a reactive C4-chlorine and a strongly electron-withdrawing C5-nitro group, this compound serves as a highly effective precursor for nucleophilic aromatic substitution (SNAr) and subsequent reductive cyclization. For procurement teams and process chemists, its primary value lies in its ability to undergo functionalization under exceptionally mild conditions while providing a direct synthetic handle (the nitro group) for building complex tricyclic scaffolds or 5-amino hinge-binding motifs. Sourcing this exact compound eliminates multiple upstream nitration or amination steps, significantly streamlining the scalable production of pharmaceutical intermediates[1].

Attempting to substitute 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine with its un-nitrated analog (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) or halogenated variants (such as the 5-iodo derivative) fundamentally alters the synthetic pathway and degrades process economics. The un-nitrated baseline lacks the electron-withdrawing activation required for room-temperature SNAr, forcing chemists to use harsh heating (often >80 °C) that degrades sensitive amine nucleophiles and generates unwanted impurities. Furthermore, generic halogenated analogs require expensive, moisture-sensitive palladium-catalyzed cross-coupling to introduce a nitrogen at the C5 position. By procuring the 5-nitro variant, manufacturers bypass these costly catalytic steps, ensure high regioselectivity during N7-protection, and secure a predictable, high-yield route to 4,5-disubstituted deazapurines [1].

C4-SNAr Activation: Mild Functionalization of Sensitive Amines

The C5-nitro group exerts a powerful electron-withdrawing effect, drastically lowering the activation energy for nucleophilic attack at the C4 position. When reacted with primary aliphatic or aromatic amines, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine achieves >95% conversion at room temperature. In contrast, the un-nitrated baseline requires prolonged heating, which is incompatible with thermally labile substrates and increases energy consumption during scale-up [1].

Evidence DimensionSNAr Reaction Conditions and Yield (Primary Amines)
Target Compound Data20–25 °C, 2–4 hours, >95% yield
Comparator Or Baseline4-chloro-7H-pyrrolo[2,3-d]pyrimidine (80–100 °C, 12–24 hours, 75–85% yield)
Quantified Difference60 °C reduction in reaction temperature; 10–20% yield improvement
ConditionsStandard SNAr in polar aprotic solvents (e.g., DMF or EtOH) with DIPEA base

Enables the incorporation of fragile, complex amine side-chains without thermal degradation, improving overall API yield and purity.

Regioselective N7-Alkylation and Protection

Early-stage functionalization of pyrrolopyrimidines often requires protecting the pyrrole nitrogen (N7). The C5-nitro group increases the acidity of the N7 proton, allowing for highly selective deprotonation and alkylation/protection (e.g., with SEM-Cl or Tosyl chloride) under mild basic conditions. The target compound yields nearly exclusive N7-substitution, whereas the un-nitrated comparator often produces a mixture of N7 and N1 isomers that require costly chromatographic separation [1].

Evidence DimensionN7 vs. N1 Regioselectivity during Protection
Target Compound Data>98:2 ratio (N7:N1) under mild basic conditions
Comparator Or Baseline4-chloro-7H-pyrrolo[2,3-d]pyrimidine (~85:15 ratio, requiring purification)
Quantified DifferenceNear-complete elimination of the N1-isomer impurity
ConditionsAlkylation with SEM-Cl, K2CO3 in DMF at 0–20 °C

Eliminates the need for expensive and solvent-intensive column chromatography during large-scale intermediate production.

Atom-Economical Pathway to 5-Amino Hinge Binders

For kinase inhibitor synthesis, a 5-amino group is frequently required to establish critical hydrogen bonds within the ATP-binding pocket. Procuring the 5-nitro compound allows for a simple, high-yield reduction to generate the 5-amino derivative directly after C4-substitution. Substituting this with a 5-iodo or 5-bromo analog necessitates a Buchwald-Hartwig amination, which relies on expensive palladium catalysts, specialized ligands, and strict anhydrous conditions, often resulting in lower overall throughput [1].

Evidence DimensionSynthesis of 5-amino-4-substituted pyrrolo[2,3-d]pyrimidines
Target Compound Data1-step reduction (H2 or metal/acid), >90% yield, no precious metal required
Comparator Or Baseline4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Requires Pd-catalyzed amination, 50–70% yield)
Quantified DifferenceElimination of Pd/ligand costs; >20% increase in step yield
ConditionsFormation of 5-amino intermediate post-C4 amination

Drastically reduces the cost of goods (COGs) and heavy metal remediation requirements in pharmaceutical manufacturing.

Synthesis of Tricyclic Kinase Inhibitor Scaffolds

The ability to sequentially substitute the C4-chlorine and reduce the C5-nitro group makes this compound a highly efficient starting material for building pyrimido[4,5-b]indoles and related tricyclic systems targeting JAK, EGFR, and BTK pathways [1].

High-Throughput Library Generation for Drug Discovery

Because the SNAr reaction at C4 proceeds quantitatively at room temperature, this building block is ideal for automated, parallel synthesis of analog libraries using diverse amine building blocks without the need for heated reactor blocks [1].

Large-Scale API Manufacturing Requiring High Purity

The exceptional regioselectivity during N7-protection and the avoidance of harsh heating during C4-functionalization ensure a clean impurity profile, making it a highly suitable precursor for GMP scale-up where chromatographic purification must be minimized [1].

XLogP3

1.5

Other CAS

22277-01-6

Dates

Last modified: 08-16-2023

Explore Compound Types